N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S/c1-14-8-9-16(23)21-20(14)26-22(30-21)27(12-15-5-4-10-25-11-15)19(28)13-29-18-7-3-2-6-17(18)24/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNAJVMFQZDNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Key Compounds :
Lower steric hindrance but reduced activity due to lack of electron-withdrawing groups (e.g., Cl, F).
N-[6-(6-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (): Features a sulfonylamino-pyridinyl substituent on the benzothiazole. The sulfonyl group enhances solubility but may reduce membrane permeability compared to the target compound’s fluorophenoxy group.
Impact : Chloro and methyl groups at positions 7 and 4 (target compound) improve metabolic stability and target affinity over unsubstituted benzothiazoles .
Acetamide Side Chain Modifications
Key Compounds :
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Replaces fluorophenoxy with an indolinone-isoxazole system. Reported activity: 5.797 (unspecified units, likely IC50 or binding affinity).
2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide (): Substitutes fluorophenoxy with a chloro-fluoro-phenyl group. Structural rigidity from the thiazole ring may limit conformational flexibility compared to the target compound.
Impact: The 2-fluorophenoxy group in the target compound balances lipophilicity and polarity, optimizing interactions with hydrophobic pockets and hydrogen-bond acceptors .
Pyridine-Based Substituents
Key Compounds :
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylamino)-N-(prop-2-yn-1-yl)acetamide (): Uses a pyrazolyl-pyridine system instead of benzothiazole. The propargyl group introduces alkyne reactivity but may reduce metabolic stability.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (): Replaces pyridinylmethyl with a methylpiperazine group.
Impact : The N-[(pyridin-3-yl)methyl] group in the target compound improves both solubility and target engagement through dual hydrophobic and polar interactions .
Activity Data Comparison
Note: Activity values are likely IC50 (µM) or similar metrics. Lower values indicate higher potency.
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